molecular formula C14H13N3O2 B1268898 ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate CAS No. 59021-51-1

ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B1268898
CAS RN: 59021-51-1
M. Wt: 255.27 g/mol
InChI Key: JVYIXFKIVBHWDN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C14H13N3O2 . It has an average mass of 255.272 Da and a monoisotopic mass of 255.100784 Da .


Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate, often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13N3O2/c1-2-19-14(18)13-12(10-6-4-3-5-7-10)11(9-16)8-15-13/h3-7,15H,2,8H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 207.23 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant in the realm of natural products and pharmaceuticals due to their biological activities. The compound can serve as a precursor in the synthesis of indole derivatives, which are prevalent moieties in selected alkaloids . These derivatives have shown promise in treating cancer cells, microbes, and various disorders.

Development of Anti-Inflammatory Agents

Pyrrole derivatives, including ethyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate, have been identified as potential anti-inflammatory agents. Their structural framework is conducive to biological activity, which can be harnessed to develop new medications with anti-inflammatory properties .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, indicating that it may be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-amino-4-cyano-1-phenylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-2-19-14(18)13-12(16)10(8-15)9-17(13)11-6-4-3-5-7-11/h3-7,9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYIXFKIVBHWDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1C2=CC=CC=C2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349884
Record name Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59021-51-1
Record name Ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the key chemical transformation that ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can undergo according to the research?

A1: The research demonstrates that ethyl 3-amino-4-cyano-1-phenyl-1H-pyrrole-2-carboxylate can be converted into an iminophosphorane intermediate []. This intermediate is formed by reacting the compound with triphenylphosphine, hexachloroethane, and triethylamine. This iminophosphorane then serves as a versatile precursor for the synthesis of 2,3,5,7-tetrasubstituted 3H-pyrrolo[3,2-d]pyrimidine-4(5H)-ones via a multi-step reaction involving aromatic isocyanates, various amines, phenols, or alcohols.

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